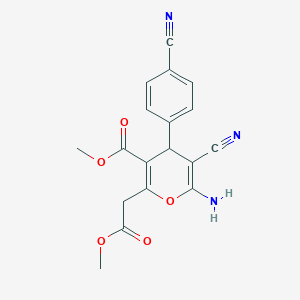
N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide is a versatile chemical compound with diverse applications in scientific research. It exhibits intriguing properties that make it valuable for studying various biological processes and developing new therapeutic strategies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide is widely used in scientific research due to its ability to inhibit pancreatic lipase, making it a potential candidate for obesity treatment. It has been evaluated for its in vitro and in silico activity, showing promising results as a pancreatic lipase inhibitor . Additionally, the compound is valuable for studying various biological processes and developing new therapeutic strategies.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, contributing to its potential anti-obesity effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide: This compound has a similar structure but includes a bromine atom at the 6-position, which may alter its chemical properties and biological activity.
N-(2-Nitrophenyl)-2-oxo-2H-chromene-3-carboxamide:
Uniqueness
N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structure, which allows it to interact with various biological targets effectively. Its ability to inhibit pancreatic lipase distinguishes it from other similar compounds, making it a valuable candidate for anti-obesity research .
Eigenschaften
IUPAC Name |
N,N-dibenzyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c26-23(21-15-20-13-7-8-14-22(20)28-24(21)27)25(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJYLUHPTRCYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B2832528.png)


![N-(4-chlorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2832533.png)
![N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2832534.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2832536.png)
![2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2832537.png)
![2-({[(2R,5S)-5-{[(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2832538.png)
![4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2832542.png)
